molecular formula C11H18N2O2S B1517300 3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1036446-45-3

3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B1517300
CAS No.: 1036446-45-3
M. Wt: 242.34 g/mol
InChI Key: MQFWNZNFPKEBPS-UHFFFAOYSA-N
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Description

3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound characterized by its benzene ring structure with various substituents, including an amino group, methyl groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of benzene to form nitrobenzene, followed by reduction to aniline

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents like tin chloride or iron powder.

  • Substitution: Utilizing reagents like chlorosulfonic acid for sulfonation.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids.

  • Reduction typically results in the formation of amines.

  • Substitution reactions can produce sulfonamides and other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic reactions.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic applications, including the development of new drugs.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-Amino-N,3-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

  • 3-Amino-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide

  • 3-Amino-N-ethyl-N-(propan-2-yl)benzene-1-sulfonamide

Uniqueness: 3-Amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications

Properties

IUPAC Name

3-amino-N,4-dimethyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8(2)13(4)16(14,15)10-6-5-9(3)11(12)7-10/h5-8H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFWNZNFPKEBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 3
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 4
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 5
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 6
3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide

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